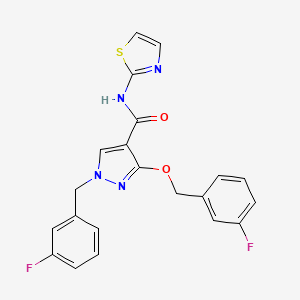

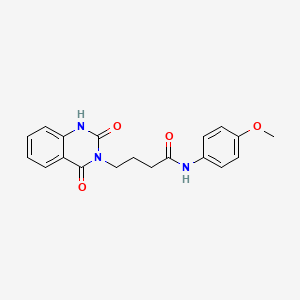

![molecular formula C9H15N B2876961 1-Azaspiro[4.5]dec-3-ene CAS No. 1955553-94-2](/img/structure/B2876961.png)

1-Azaspiro[4.5]dec-3-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Azaspiro[4.5]dec-3-ene is a chemical compound with the CAS Number: 1955553-94-2 . It has a molecular weight of 137.22 . The physical form of 1-Azaspiro[4.5]dec-3-ene is liquid .

Synthesis Analysis

A synthetic method for the efficient preparation of a structurally diverse range of spirocyclic pyrrolidines and piperidines, which relies on the gold (I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters, has been developed .Molecular Structure Analysis

The InChI Code of 1-Azaspiro[4.5]dec-3-ene is 1S/C9H15N/c1-2-5-9(6-3-1)7-4-8-10-9/h4,7,10H,1-3,5-6,8H2 . The molecular structure of 1-Azaspiro[4.5]dec-3-ene is characterized using 1H NMR (or 13C NMR), mass spectrometry, and elemental analysis .Chemical Reactions Analysis

In the case of substrates with an internal alkyne substituent, the reaction was found to proceed via a cascade 1,2- or 1,3-acyloxy migration/Nazarov cyclization/6- endo-dig cyclization/1,5-acyl migration pathway to give the azaspiro [4.5]decadienone derivative .Physical And Chemical Properties Analysis

1-Azaspiro[4.5]dec-3-ene is a liquid . The extraction and cleanup of spirotetramat and its metabolites spirotetramat-enol was carried out by QuEChERS method . The cleaned up residues were estimated by HPLC equipped with a photo diode array detector at a wavelength of 250 nm .科学的研究の応用

Gold-Catalyzed Spirocyclization

1-Azaspiro[4.5]dec-3-ene: is utilized in gold-catalyzed spirocyclization reactions to create structurally diverse spirocyclic compounds . This process is significant for synthesizing pyrrolidines and piperidines, which are valuable in medicinal chemistry.

Synthesis of Azaspiro Decadienones

The compound serves as a precursor in the synthesis of azaspiro decadienones. These are accessed through a cascade reaction pathway involving acyloxy migration and Nazarov cyclization .

Creation of All-Carbon Quaternary Centers

Researchers employ 1-Azaspiro[4.5]dec-3-ene to develop methods for creating all-carbon quaternary centers from acyclic precursors. This is a critical step in complex molecule synthesis .

Late-Stage Modification of Natural Products

This compound is also used for the late-stage modification of natural products and drug molecules. It allows for the introduction of spirocyclic structures under mild reaction conditions .

Enantioselective Synthesis

1-Azaspiro[4.5]dec-3-ene: is involved in the enantioselective synthesis of dibenzo azaspiro decanes. These compounds have shown preliminary antineoplastic activity against drug-resistant leukemias .

作用機序

Target of Action

The primary targets of 1-Azaspiro[4It’s worth noting that similar spiro compounds have been shown to inhibit cox-1 and cox-2 enzymes , which play a crucial role in inflammation and pain.

Mode of Action

The exact mode of action of 1-Azaspiro[4Similar spiro compounds have been shown to exhibit significant anti-inflammatory activity . They inhibit both COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins that promote inflammation, pain, and fever .

Biochemical Pathways

The biochemical pathways affected by 1-Azaspiro[4Based on the inhibition of cox-1 and cox-2 enzymes, it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azaspiro[4The compound’s molecular weight is 13722 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of 1-Azaspiro[4Similar spiro compounds have been shown to exhibit significant anti-inflammatory activity , suggesting that 1-Azaspiro[4.5]dec-3-ene may also have potential anti-inflammatory effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Azaspiro[4It’s worth noting that the compound’s storage temperature is 4 degrees celsius , suggesting that it may require a controlled environment for optimal stability.

Safety and Hazards

The safety information of 1-Azaspiro[4.5]dec-3-ene includes pictograms GHS05,GHS07 . The signal word is Danger . Hazard statements include H302,H314,H332,H335 . Precautionary statements include P260,P261,P264,P270,P271,P280,P301+P312,P301+P330+P331,P303+P361+P353,P304+P340,P305+P351+P338,P310,P312,P330,P363,P403+P233,P405,P501 .

将来の方向性

Spirotetramat, a compound related to 1-Azaspiro[4.5]dec-3-ene, is a second-generation insecticide developed by Bayer CropScience under the brand name Movento . It has a good efficacy and safety for crops . Future research may focus on the development of more efficient synthesis methods and the exploration of its potential applications in various fields.

特性

IUPAC Name |

1-azaspiro[4.5]dec-3-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-5-9(6-3-1)7-4-8-10-9/h4,7,10H,1-3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJPKVRKESBWPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C=CCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azaspiro[4.5]dec-3-ene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

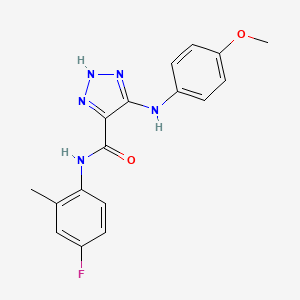

![3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2876879.png)

![4-(8-((2,6-Difluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2876881.png)

![Racemic-(4R,5R)-Tert-Butyl 4-Phenyl-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B2876883.png)

![3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2876886.png)

![1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2876890.png)

![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2876893.png)

![1-phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B2876896.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2876901.png)